2-Amino-5-ethyl-6-methyl-4-(1H-pyrrol-2-yl)nicotinonitrile
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Overview
Description
2-Amino-5-ethyl-6-methyl-4-(1H-pyrrol-2-yl)nicotinonitrile is a heterocyclic compound that features a pyrrole ring fused to a nicotinonitrile core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-ethyl-6-methyl-4-(1H-pyrrol-2-yl)nicotinonitrile typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of ethyl acetoacetate with hydrazine hydrate can yield the intermediate hydrazone, which can then be cyclized with a suitable nitrile to form the desired nicotinonitrile derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-ethyl-6-methyl-4-(1H-pyrrol-2-yl)nicotinonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino or pyrrole nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Corresponding nitro or hydroxyl derivatives.
Reduction: Amino derivatives.
Substitution: Alkylated or acylated products.
Scientific Research Applications
2-Amino-5-ethyl-6-methyl-4-(1H-pyrrol-2-yl)nicotinonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Mechanism of Action
The mechanism of action of 2-Amino-5-ethyl-6-methyl-4-(1H-pyrrol-2-yl)nicotinonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent. The exact pathways and molecular targets can vary depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-6-ethyl-5-methyl-4-(1-methyl-1H-pyrrol-2-yl)nicotinonitrile
- 2-Amino-4-hydroxy-6-methylpyrimidine
- 2-(Pyridin-2-yl)nicotinonitrile derivatives
Uniqueness
2-Amino-5-ethyl-6-methyl-4-(1H-pyrrol-2-yl)nicotinonitrile is unique due to its specific substitution pattern on the nicotinonitrile core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for developing new drugs and materials .
Properties
Molecular Formula |
C13H14N4 |
---|---|
Molecular Weight |
226.28 g/mol |
IUPAC Name |
2-amino-5-ethyl-6-methyl-4-(1H-pyrrol-2-yl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C13H14N4/c1-3-9-8(2)17-13(15)10(7-14)12(9)11-5-4-6-16-11/h4-6,16H,3H2,1-2H3,(H2,15,17) |
InChI Key |
AOAPMWKPIGXJEZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N=C(C(=C1C2=CC=CN2)C#N)N)C |
Origin of Product |
United States |
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